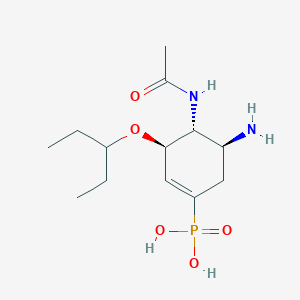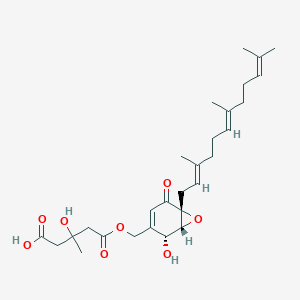
Yanuthone E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yanuthone E is a class I yanuthone that is 22-deacetylyanuthone A in which the primary alcohol has been esterified by condensation with one of the carboxy groups of 3-hydroxy-3-methylglutaric acid. It has a role as an Aspergillus metabolite. It is a class I yanuthone, a dicarboxylic acid monoester, a tertiary alcohol and a secondary alcohol. It derives from a 22-deacetylyanuthone A and a 3-hydroxy-3-methylglutaric acid.
Scientific Research Applications
Molecular and Chemical Characterization
Yanuthone D Biosynthesis in Aspergillus Niger The biosynthesis of Yanuthone D, a meroterpenoid derived from the polyketide 6-methylsalicylic acid (6-MSA), was studied in Aspergillus Niger. The formation of Yanuthone D relies on a cluster of ten genes, including yanA and yanI, which encode a 6-MSA polyketide synthase and a novel O-mevalon transferase, respectively. This pathway also leads to the formation of other yanuthones (F, G, H, I, and J), expanding the diversity of this compound family. Another variant, yanuthone X1, was identified, representing a new class of yanuthones that are not derived from 6-MSA but are dependent on enzymatic activities from the yan cluster (Holm et al., 2014).
Antifungal Properties
Novel Yanuthone Analogs with Antifungal Activity Four new yanuthone analogs were isolated from Aspergillus Niger and demonstrated antifungal activity against the pathogenic yeast Candida albicans. These compounds, identified as yanuthone K, L, M, and a class II yanuthone named yanuthone X2, show the pharmaceutical potential of yanuthones as antifungal agents. Notably, yanuthone X2 is the first discovered bioactive class II yanuthone (Petersen et al., 2014).
Secondary Metabolite Production
Unexplored Potential in Penicillium Species A study investigating the secondary metabolite production in Penicillium species identified an extensive potential for producing bioactive compounds. The research sequenced the genomes of 9 Penicillium species and analyzed the secondary metabolism, uncovering 1,317 putative biosynthetic gene clusters (BGCs). Among the findings was the validation of the production of antibiotic yanuthones in Penicillia and the discovery of a previously undescribed compound from the yanuthone pathway, highlighting the genus's potential as a source of new antibiotics and pharmaceuticals (Nielsen et al., 2017).
properties
Product Name |
Yanuthone E |
|---|---|
Molecular Formula |
C28H40O8 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
3-hydroxy-5-[[(1R,2R,6R)-2-hydroxy-5-oxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methoxy]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40O8/c1-18(2)8-6-9-19(3)10-7-11-20(4)12-13-28-22(29)14-21(25(33)26(28)36-28)17-35-24(32)16-27(5,34)15-23(30)31/h8,10,12,14,25-26,33-34H,6-7,9,11,13,15-17H2,1-5H3,(H,30,31)/b19-10+,20-12+/t25-,26-,27?,28+/m1/s1 |
InChI Key |
FNYGZAACUPOPCK-UUISPAEBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C[C@]12[C@H](O1)[C@@H](C(=CC2=O)COC(=O)CC(C)(CC(=O)O)O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC12C(O1)C(C(=CC2=O)COC(=O)CC(C)(CC(=O)O)O)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



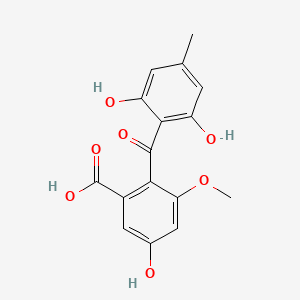
![(E)-but-2-enedioic acid N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide dihydrate](/img/structure/B1247329.png)
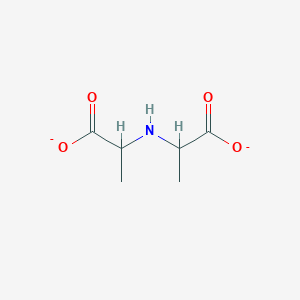
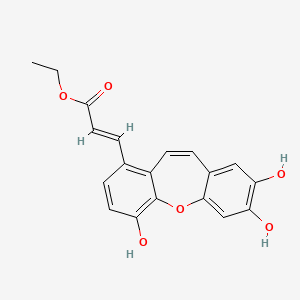
![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1247335.png)
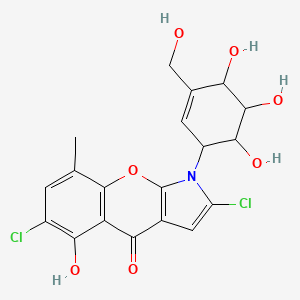
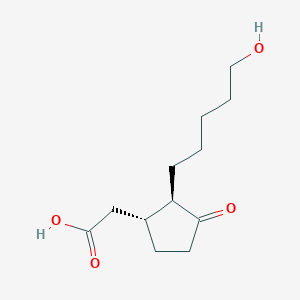
![4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride](/img/structure/B1247340.png)

![5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene](/img/structure/B1247344.png)

